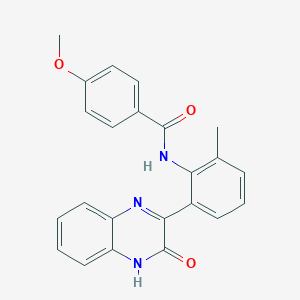

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide

Description

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Properties

IUPAC Name |

4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-14-6-5-7-17(21-23(28)25-19-9-4-3-8-18(19)24-21)20(14)26-22(27)15-10-12-16(29-2)13-11-15/h3-13H,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMWNQREQZWUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxyquinoxaline-2-carboxylic acid with 2-amino-6-methylphenol, followed by the coupling of the resulting intermediate with 4-methoxybenzoyl chloride under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, amino-substituted quinoxalines, and various substituted benzamides .

Scientific Research Applications

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline-2-carboxamide: Shares the quinoxaline core structure but lacks the methoxy and methyl substituents.

3-hydroxyquinoxaline-2-carboxylic acid: Contains the hydroxyl group on the quinoxaline ring but differs in the carboxylic acid functionality.

4-methoxybenzamide: Possesses the methoxybenzamide moiety but lacks the quinoxaline ring.

Uniqueness

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline ring and the methoxybenzamide moiety allows for versatile applications in various fields .

Biological Activity

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide, commonly referred to as HMQ177, is a novel compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

Overview of the Compound

HMQ177 belongs to the class of quinoxaline derivatives, which are known for their significant biological activities including antimicrobial, antifungal, and anticancer properties. The compound's structure features a quinoxaline core with hydroxyl and methoxy substituents that enhance its reactivity and biological efficacy .

Synthesis

The synthesis of HMQ177 typically involves several steps:

- Condensation Reaction : 3-hydroxyquinoxaline-2-carboxylic acid is reacted with 2-amino-6-methylphenol.

- Coupling Reaction : The resulting intermediate is coupled with 4-methoxybenzoyl chloride under basic conditions.

This multi-step process can be optimized for higher yields and purity, often utilizing green chemistry principles to minimize environmental impact.

HMQ177 exerts its biological effects through various mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells, making it a potential candidate for cancer therapy.

- Antimicrobial Activity : HMQ177 has demonstrated effectiveness against various microbial strains, enhancing its utility in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of HMQ177:

- Cell Line Studies : In vitro tests showed that HMQ177 exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). The IC50 values ranged from 1.2 to 5.3 μM, indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.2 |

| HCT 116 | 3.7 |

| HEK 293 | 5.3 |

Antimicrobial Activity

HMQ177 also displays promising antimicrobial properties:

- Bacterial Inhibition : It has shown strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .

Comparative Analysis

To understand the uniqueness of HMQ177, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinoxaline-2-carboxamide | Lacks methoxy and methyl substituents | Less potent than HMQ177 |

| 3-hydroxyquinoxaline-2-carboxylic acid | Hydroxyl group present | Limited biological activity |

| 4-methoxybenzamide | Contains methoxy group but lacks quinoxaline core | Reduced efficacy compared to HMQ177 |

Case Studies

Several case studies have explored the therapeutic applications of HMQ177:

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that HMQ177 significantly reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of HMQ177 against various pathogens, confirming its effectiveness and low toxicity profile compared to standard antibiotics .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Quinoxaline formation | DMF | 70 | None | 65–75 |

| Amide coupling | THF | RT | EDC/HOBt | 80–85 |

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural elucidation?

Answer:

- Software tools : SHELXL (for refinement) and ORTEP-3 (for graphical validation) are critical for handling twinned data or disordered atoms .

- Validation metrics : Use R-factors (<5% for high-resolution data) and electron density maps to identify misplaced atoms .

- Data collection : High-resolution synchrotron X-ray sources reduce noise in datasets for complex aromatic systems .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- NMR : 1H/13C NMR identifies methoxy, amide, and quinoxaline protons (δ 3.8–4.2 ppm for OCH3; δ 8.1–8.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 429.15) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced: What computational approaches predict the compound’s biological target interactions?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the quinoxaline moiety in hydrophobic pockets .

- MD simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns) for lead optimization .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .

Basic: How does the compound’s solubility profile impact in vitro assay design?

Answer:

- Solubility testing : Use DMSO stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .

- Formulation : Co-solvents (e.g., PEG-400) enhance solubility for cell-based assays .

- Critical parameters : LogP (~3.5) predicts membrane permeability, requiring balance between hydrophobicity and solubility .

Advanced: How to design structure-activity relationship (SAR) studies to improve therapeutic efficacy?

Answer:

- Core modifications : Replace the 3-hydroxyquinoxaline with triazolo-pyridazine to assess kinase inhibition .

- Substituent variation : Test electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring for enhanced receptor affinity .

- Biological testing : Prioritize assays against cancer (HT-29, MCF-7) and inflammatory targets (COX-2), referencing cytotoxicity protocols in .

Q. Table 2: Example SAR Data

| Derivative | IC50 (μM, MCF-7) | Target Binding (ΔG, kcal/mol) |

|---|---|---|

| Parent compound | 12.5 ± 1.2 | -8.9 |

| 4-Fluoro analog | 6.8 ± 0.7 | -10.2 |

| Triazolo-pyridazine | 3.2 ± 0.4 | -12.1 |

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- MTT assay : Test cytotoxicity on cancer cell lines (e.g., IC50 = 12.5 μM in MCF-7) with HUVEC as a normal cell control .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., λex/λem = 340/450 nm) .

Advanced: How to address discrepancies in biological activity data across different studies?

Answer:

- Assay standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .

- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize batch effects .

- Meta-analysis : Compare logD, plasma protein binding, and efflux ratios to explain variability .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage conditions : -20°C in amber vials under argon to prevent oxidation of the hydroxyquinoxaline group .

- Degradation markers : Monitor via HPLC for peaks at RT 8.2 min (parent) vs. 6.5 min (degradant) .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.